Ethyl 4-amino-2-(methylsulfanyl)-7-oxo-7,8-dihydro-6-pteridinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-amino-2-(methylsulfanyl)-7-oxo-7,8-dihydro-6-pteridinecarboxylate is a complex organic compound belonging to the pteridine family Pteridines are heterocyclic compounds that play significant roles in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-2-(methylsulfanyl)-7-oxo-7,8-dihydro-6-pteridinecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine with heteroaromatic aminoesters and aminonitriles. The reaction is carried out under nitrogen atmosphere, either in hexamethylphosphoramide (HMPA) at 150°C or without solvent at 170°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2-(methylsulfanyl)-7-oxo-7,8-dihydro-6-pteridinecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s reactivity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions could introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
Ethyl 4-amino-2-(methylsulfanyl)-7-oxo-7,8-dihydro-6-pteridinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways involved in diseases.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-2-(methylsulfanyl)-7-oxo-7,8-dihydro-6-pteridinecarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the compound’s structural modifications .
Comparison with Similar Compounds
Ethyl 4-amino-2-(methylsulfanyl)-7-oxo-7,8-dihydro-6-pteridinecarboxylate can be compared with other similar compounds, such as:
2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine: This compound shares a similar core structure but lacks the pteridine ring system.
4-amino-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester: This derivative exhibits similar reactivity but different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C10H11N5O3S |
---|---|
Molecular Weight |
281.29 g/mol |
IUPAC Name |
ethyl 4-amino-2-methylsulfanyl-7-oxo-8H-pteridine-6-carboxylate |
InChI |
InChI=1S/C10H11N5O3S/c1-3-18-9(17)5-8(16)14-7-4(12-5)6(11)13-10(15-7)19-2/h3H2,1-2H3,(H3,11,13,14,15,16) |
InChI Key |
CVJCPMGJWJTZGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(N=C(N=C2NC1=O)SC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.